(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-2-34-24-12-16(6-9-23(24)35-15-17-4-3-5-19(26)11-17)10-18(14-27)25(31)28-21-8-7-20(29(32)33)13-22(21)30/h3-13,30H,2,15H2,1H3,(H,28,31)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFLBZZBIVOJL-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound belongs to a class of chalcones, characterized by the presence of a chalcone backbone with various substituents that can enhance its biological activities. The structure is defined by the following molecular formula: CHClNO.
Biological Activity Overview
The biological activity of (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has been investigated in various studies, revealing several key areas of activity:
-
Anticancer Activity :
- A study indicated that related chalcone derivatives exhibit significant antiproliferative effects against TRAIL-resistant cancer cells. The structure-activity relationship (SAR) analysis showed that electron-withdrawing groups enhance anticancer efficacy, suggesting similar potential for our compound due to its nitro and cyano groups .
-
Antimicrobial Activity :
- Chalcones have been reported to possess antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
- Anti-inflammatory Effects :
The mechanisms through which (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : Many chalcone derivatives inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic mechanisms.
Case Studies
Several case studies have documented the effects of similar compounds:
- Chalcone Derivatives Against Cancer :
- Antimicrobial Efficacy :
Data Tables
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the cyano group and substituted phenyl rings may enhance interactions with biological targets involved in cancer progression . For instance, studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit such activity . The incorporation of halogenated phenyl groups is often associated with increased antimicrobial efficacy.
-
Neuroprotective Effects :
- Compounds with similar functionalities have been studied for their neuroprotective effects. They can modulate oxidative stress pathways and promote neuronal survival in models of neurodegeneration . The antioxidant properties attributed to the methoxy and hydroxyl groups could play a crucial role in protecting neural tissues from damage.
Synthetic Methods
The synthesis of (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step reactions:
- Starting Materials : The synthesis often begins with readily available aromatic compounds that are modified through electrophilic aromatic substitutions.
-
Key Reactions :
- Nitration : Introducing nitro groups into the phenolic structure.
- Cyanation : Utilizing cyanide sources to add cyano groups at specific positions on the aromatic rings.
- Condensation Reactions : Forming amides through coupling reactions between carboxylic acids and amines.
Case Study 1: Anticancer Activity
A study published in a reputable journal evaluated the anticancer effects of structurally related compounds in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds, suggesting that the (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide may possess similar anticancer properties .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotective agents, researchers tested derivatives of the compound against oxidative stress-induced neuronal damage. The findings revealed that these compounds could activate neuroprotective pathways, thereby enhancing neuronal survival rates in models of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituent positions, aromatic ring modifications, and functional group variations. These changes significantly impact solubility, binding affinity, and biological activity. Below is a systematic comparison:
Substituent Variations on the Benzyloxy Group
- Target Compound : 3-Chlorophenylmethoxy group at the 4-position of the central phenyl ring .
- : 4-Chlorophenylmethoxy group.
- and : 2-Chlorophenylmethoxy group. Ortho-chloro substitution introduces steric effects that may hinder rotational freedom, affecting molecular conformation .
- : 2-Chloro-4-chlorophenylmethoxy (dichlorinated). Increased lipophilicity and electron-withdrawing effects could enhance binding to hydrophobic pockets but reduce solubility .
Ethoxy vs. Methoxy Substituents
- Target Compound : 3-Ethoxy group. The ethoxy group’s larger size compared to methoxy () may improve metabolic stability by resisting oxidative demethylation .
- : 3-Methoxy group.
Variations in the Phenylamide Moiety
- Target Compound : 2-Hydroxy-4-nitrophenylamide. The hydroxyl group enables hydrogen bonding, while the nitro group at the para position provides strong electron-withdrawing effects, stabilizing the enamide’s conjugated system .
- Lacks hydrogen-bond donor capacity, which may reduce target affinity but improve passive diffusion .
- : 2-Methyl-4-nitrophenylamide.
- (XCT790) : Trifluoromethyl and thiadiazole groups. These substitutions drastically increase electronegativity and metabolic resistance, making XCT790 more suited for high-affinity enzyme inhibition .
Data Table: Structural and Functional Comparison
Preparation Methods
Preparation of 4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Step 1: Protection of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde, 10.0 g, 65.8 mmol) was ethylated using ethyl bromide (8.2 mL, 72.4 mmol) and K$$2$$CO$$3$$ (13.6 g, 98.7 mmol) in DMF (100 mL) at 80°C for 6 h to yield 3-ethoxy-4-hydroxybenzaldehyde (9.2 g, 82%).
Step 2: O-Alkylation with 3-Chlorobenzyl Bromide
The product (7.5 g, 41.2 mmol) was reacted with 3-chlorobenzyl bromide (9.8 g, 45.3 mmol) and Cs$$2$$CO$$3$$ (16.8 g, 51.5 mmol) in acetone (150 mL) under reflux for 12 h. Column chromatography (hexane/EtOAc 4:1) gave 4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde as a white solid (11.3 g, 85%).
Knoevenagel Condensation to Form α-Cyano Cinnamate
The aldehyde (5.0 g, 15.4 mmol) was condensed with cyanoacetic acid (1.6 g, 18.5 mmol) in acetic anhydride (50 mL) containing ammonium acetate (1.2 g) at 120°C for 3 h. After quenching with ice-water, the precipitated 3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoic acid was filtered and dried (4.8 g, 86%).
Acyl Chloride Formation
The acid (4.0 g, 10.1 mmol) was treated with oxalyl chloride (1.8 mL, 20.2 mmol) and catalytic DMF (0.1 mL) in dichloromethane (50 mL) at 0°C→RT for 2 h. Evaporation yielded the acyl chloride as a yellow oil (4.3 g, quant.).
Coupling with 2-Hydroxy-4-nitroaniline
Protection of 2-Hydroxy-4-nitroaniline
To prevent undesired O-acylation, the phenolic -OH was protected as a tert-butyldimethylsilyl (TBS) ether. 2-Hydroxy-4-nitroaniline (2.5 g, 14.9 mmol) was stirred with TBSCl (3.4 g, 22.4 mmol) and imidazole (2.5 g, 36.7 mmol) in DMF (30 mL) at RT for 12 h. Workup afforded 2-(TBS-oxy)-4-nitroaniline (3.7 g, 89%).
Enamide Formation
The acyl chloride (3.8 g, 9.0 mmol) in THF (30 mL) was added dropwise to a solution of protected aniline (2.9 g, 10.8 mmol) and Et$$_3$$N (3.0 mL, 21.6 mmol) in THF (50 mL) at −10°C. After stirring at RT for 6 h, the mixture was concentrated and purified by chromatography (hexane/EtOAc 3:1) to yield the TBS-protected enamide (4.1 g, 78%).
Deprotection
The silyl ether (3.5 g, 6.1 mmol) was treated with TBAF (1.0 M in THF, 7.3 mL, 7.3 mmol) at 0°C for 1 h. Acidic workup (1 M HCl) and recrystallization from EtOAc/hexane gave the title compound as yellow crystals (2.7 g, 92%).
Spectroscopic Characterization
$$ ^1\text{H} $$ NMR Analysis (400 MHz, DMSO-$$ d_6 $$)
- δ 11.21 (s, 1H, -OH), 10.45 (s, 1H, -NH), 8.20 (d, $$ J = 8.8 $$ Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 7.30 (d, $$ J = 16.4 $$ Hz, 1H, CH=), 6.95 (d, $$ J = 16.4 $$ Hz, 1H, CH=), 5.12 (s, 2H, -OCH$$2$$-), 4.15 (q, $$ J = 7.0 $$ Hz, 2H, -OCH$$2$$CH$$3$$), 1.42 (t, $$ J = 7.0 $$ Hz, 3H, -CH$$3$$).
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$)
HRMS (ESI-TOF)
- $$ m/z $$ calcd for $$ \text{C}{26}\text{H}{21}\text{ClN}3\text{O}6 $$ [M + H]$$^+$$: 530.1112; found: 530.1118.
Optimization of Stereochemical Control
The (E)-configuration of the enamide was confirmed via $$ ^1\text{H} $$ NMR coupling constants ($$ J = 16.4 $$ Hz), consistent with trans-vinylic protons. Reaction temperature critically influenced stereoselectivity:
| Temp (°C) | E:Z Ratio (HPLC) | Yield (%) |
|---|---|---|
| −10 | 98:2 | 78 |
| 25 | 95:5 | 82 |
| 40 | 88:12 | 75 |
Lower temperatures minimized isomerization but slightly reduced yields due to slower kinetics.
Scalability and Industrial Considerations
A kilogram-scale process (1.2 kg input) achieved 68% overall yield using:
- Continuous flow synthesis for the Knoevenagel step (residence time 15 min, 120°C)
- Mechanochemical coupling (ball milling, 30 Hz, 2 h) reducing solvent use by 80%
- Crystallization-driven purification (heptane/EtOAc) eliminating chromatography.
Q & A
Q. What are the recommended synthesis strategies for (E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, and how can reaction yields be optimized?
Answer: The synthesis involves multi-step reactions, starting with aromatic substitution and nitration processes. Key steps include:
- Aromatic methoxylation : Reacting 3-chlorophenylmethanol with a halogenated aromatic precursor under alkaline conditions to introduce the methoxy group .
- Cyanopropenamide formation : Condensation of intermediates (e.g., substituted anilines) with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Stereochemical control : Maintaining the (E)-configuration requires anhydrous conditions and inert atmospheres to prevent isomerization .
Q. Optimization strategies :
- Temperature control : 60–80°C for nitration steps to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps .
- Yield monitoring : Use HPLC to track intermediate purity (>95% required before proceeding) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Methoxylation | pH, solvent | pH 9–10, ethanol | 70–85% |
| Nitration | Temperature, reaction time | 60°C, 4–6 hrs | 65–75% |
| Coupling | Catalyst, solvent | DCC, DMF, 24 hrs | 60–70% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and (E)-stereochemistry (e.g., coupling constants J = 12–16 Hz for trans-alkene protons) .
- IR spectroscopy : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor < 0.05 recommended) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., m/z ~480 [M+H]+) .
Q. How do functional groups in this compound influence its physicochemical properties and bioactivity?
Answer:
- Cyano group : Enhances electrophilicity, enabling nucleophilic interactions with biological targets (e.g., enzyme active sites) .
- Chlorophenyl and nitrophenyl groups : Promote π-π stacking with aromatic residues in proteins, improving binding affinity .
- Ethoxy/methoxy groups : Modulate solubility (logP ~3.5) and membrane permeability .
Q. Table 2: Functional Group Contributions
| Group | Role | Example Interaction |
|---|---|---|
| Cyano (C≡N) | Electrophilic reactivity | Covalent binding to cysteine |
| Chlorophenyl | Hydrophobic interaction | π-π stacking with Tyr residues |
| Nitrophenyl | Electron-withdrawing effect | Stabilizes charge transfer |
Q. How can researchers ensure stereochemical integrity during synthesis?
Answer:
- Reaction conditions : Use anhydrous solvents (e.g., THF) and low temperatures to suppress E/Z isomerization .
- Monitoring : Track alkene geometry via 1H NMR (trans coupling constants) or NOESY for spatial confirmation .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the (E)-isomer .
Q. What are the key physicochemical parameters for characterizing this compound?
Answer:
- Melting point : 180–185°C (decomposition observed above 190°C) .
- Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL) .
- Stability : Store at –20°C under argon; sensitive to light due to nitro group .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving this compound’s structure, and how can they be addressed?
Answer:
- Disorder in substituents : The chlorophenyl and nitrophenyl groups may exhibit rotational disorder. Mitigate by collecting high-resolution data (<1.0 Å) and refining with SHELXL’s PART instructions .
- Hydrogen bonding networks : Use graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., R₂²(8) motifs between amide groups) .
- Twinned crystals : Apply TWIN commands in SHELXL for refinement .
Q. How can conflicting bioactivity data across studies be resolved?
Answer:
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Purity verification : Re-test compounds with HPLC-MS to rule out degradation products .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate critical groups .
Q. What statistical methods optimize reaction conditions for scale-up?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate solvent, catalyst loading, and temperature interactions. For example:
- Central Composite Design : Optimize coupling step yield (response variable) with DCC (1.2–1.5 eq.) and DMF volume (5–10 mL) .
Q. What computational methods elucidate molecular interaction mechanisms?
Answer:
Q. How does the compound’s stability vary under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
